molecular formula C16H10FNO4 B2471482 (1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid CAS No. 167886-67-1

(1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid

Cat. No. B2471482
Key on ui cas rn: 167886-67-1
M. Wt: 299.257
InChI Key: WBZCVCORTWFCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05877200

Procedure details

To a stirred solution of 4-fluorophenylglycine (3.38 g, 20.0 mmol) and sodium carbonate in 450 mL of 2:1 water:acetonitrile is added N-carbethoxyphthalimide (4.38 g, 20 mmol). After 1 hour, the reaction mixture is partially concentrated to remove the acetonitrile. The resulting slurry is filtered and the pH of the stirred filtrate is adjusted to 1-2 with 4N hydrochloric acid and then stirred for an additional 30 minutes and filtered. The solid is air-dried and then dried in vacuo (60° C., <1 mm) to afford 4.55 g (76%) of α-phthalimido4-fluorophenylacetic acid as a white powder: mp 180°-183° C.; 1H NMR (DMSO-d6, 250 MHz) δ 8.10-7.80 (m, 4 H), 7.65-7.45 (m, 4 H), 7.3-7.10 (t, 2 H), 6.10 (s, 1 H); 13C NMR (DMSO-d6, 250 MHz) δ 168.9, 166.9, 163.6, 159.7, 135.0, 131.4, 131.3 (m), 130.9, 123.5, 115.0, 114.7, 54.4. Anal. Calculated for C16H10NO4F. Theoretical: C, 64.22; H, 3.37; N, 4.68. Found: C, 64.13; H, 3.33; N, 4.63.
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](NCC(O)=O)=[CH:4][CH:3]=1.[C:13](=[O:16])([O-])[O-:14].[Na+].[Na+].C(#N)C.[C:22]([N:27]1[C:31](=[O:32])[C:30]2=[CH:33][CH:34]=[CH:35][CH:36]=[C:29]2[C:28]1=[O:37])(OCC)=O>O>[C:28]1(=[O:37])[N:27]([CH:22]([C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)[C:13]([OH:14])=[O:16])[C:31](=[O:32])[C:30]2=[CH:33][CH:34]=[CH:35][CH:36]=[C:29]12 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.38 g
Type
reactant
Smiles
FC1=CC=C(C=C1)NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Name
Quantity
4.38 g
Type
reactant
Smiles
C(=O)(OCC)N1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is partially concentrated
CUSTOM
Type
CUSTOM
Details
to remove the acetonitrile
FILTRATION
Type
FILTRATION
Details
The resulting slurry is filtered
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid is air-dried
CUSTOM
Type
CUSTOM
Details
dried in vacuo (60° C., <1 mm)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(C=2C(C(N1C(C(=O)O)C1=CC=C(C=C1)F)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.55 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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